Cas no 1820023-30-0 ((-)-Deoxyfebrifugine Dihydrobromide)

(-)-Deoxyfebrifugine Dihydrobromide 化学的及び物理的性質
名前と識別子
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- (-)-Deoxyfebrifugine Dihydrobromide
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- インチ: 1S/C16H19N3O2.BrH/c20-13(9-12-5-3-4-8-17-12)10-19-11-18-15-7-2-1-6-14(15)16(19)21;/h1-2,6-7,11-12,17H,3-5,8-10H2;1H/t12-;/m1./s1
- InChIKey: XSWQEICJQMBKDJ-UTONKHPSSA-N
- SMILES: O=C1N(C=NC2=CC=CC=C12)CC(=O)C[C@@H]1NCCCC1.Br
(-)-Deoxyfebrifugine Dihydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D232215-2.5mg |
(-)-Deoxyfebrifugine Dihydrobromide |
1820023-30-0 | 2.5mg |
$207.00 | 2023-05-18 | ||
TRC | D232215-10mg |
(-)-Deoxyfebrifugine Dihydrobromide |
1820023-30-0 | 10mg |
$747.00 | 2023-05-18 | ||
TRC | D232215-25mg |
(-)-Deoxyfebrifugine Dihydrobromide |
1820023-30-0 | 25mg |
$1642.00 | 2023-05-18 | ||
TRC | D232215-100mg |
(-)-Deoxyfebrifugine Dihydrobromide |
1820023-30-0 | 100mg |
$ 7600.00 | 2023-09-08 | ||
TRC | D232215-5mg |
(-)-Deoxyfebrifugine Dihydrobromide |
1820023-30-0 | 5mg |
$391.00 | 2023-05-18 |
(-)-Deoxyfebrifugine Dihydrobromide 関連文献
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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10. Back matter
(-)-Deoxyfebrifugine Dihydrobromideに関する追加情報
Recent Advances in (-)-Deoxyfebrifugine Dihydrobromide (CAS: 1820023-30-0) Research
(-)-Deoxyfebrifugine dihydrobromide (CAS: 1820023-30-0) has recently emerged as a compound of significant interest in medicinal chemistry due to its structural similarity to febrifugine, a well-known antimalarial alkaloid. Recent studies have focused on exploring its potential therapeutic applications, particularly in the treatment of parasitic infections and inflammatory diseases. The compound's unique stereochemistry and brominated salt form have been shown to enhance its bioavailability and stability, making it a promising candidate for further development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (-)-deoxyfebrifugine dihydrobromide exhibits potent antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum, with an IC50 value of 12.3 nM. The research team employed a combination of molecular docking studies and in vitro assays to elucidate the compound's mechanism of action, revealing its ability to inhibit heme polymerization in the malaria parasite. These findings suggest potential applications in addressing drug-resistant malaria, a growing global health concern.
Further pharmacological investigations have uncovered additional therapeutic potentials for this compound. Research published in Bioorganic & Medicinal Chemistry Letters reported significant anti-inflammatory effects in murine models, with particular efficacy in reducing TNF-α and IL-6 levels. The dihydrobromide salt form (1820023-30-0) was found to improve aqueous solubility by approximately 40% compared to the free base, addressing one of the major limitations in the clinical development of febrifugine derivatives.
The synthetic accessibility of (-)-deoxyfebrifugine dihydrobromide has also seen notable advancements. A recent Nature Communications paper detailed an improved asymmetric synthesis route that achieves 78% overall yield with >99% enantiomeric purity. This scalable method utilizes a novel chiral auxiliary and features a key bromination step that directly yields the dihydrobromide salt, significantly streamlining the production process for potential commercial applications.
Ongoing preclinical studies are investigating the compound's pharmacokinetic profile and safety parameters. Preliminary data presented at the 2023 American Chemical Society meeting indicate favorable tissue distribution patterns and a plasma half-life of approximately 6.2 hours in rodent models. These characteristics, combined with the established efficacy profile, position (-)-deoxyfebrifugine dihydrobromide as a strong candidate for advancement into clinical trials for multiple indications.
Future research directions include structure-activity relationship studies to optimize therapeutic indices and investigations into combination therapies with existing antimalarial drugs. The unique chemical properties of 1820023-30-0 continue to make it a valuable tool compound for understanding febrifugine pharmacology and developing next-generation antiparasitic agents.
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